molecular formula C16H15N3O B7620520 3-(4-cyanoanilino)-N,N-dimethylbenzamide

3-(4-cyanoanilino)-N,N-dimethylbenzamide

Cat. No.: B7620520
M. Wt: 265.31 g/mol
InChI Key: YNEQSEYTRSJUJM-UHFFFAOYSA-N
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Description

3-(4-Cyanoanilino)-N,N-dimethylbenzamide is a substituted benzamide derivative featuring a 4-cyanophenylamino group at the 3-position of the benzamide core. The compound combines electron-withdrawing (cyano) and electron-donating (dimethylamino) groups, which influence its electronic structure, solubility, and intermolecular interactions.

  • Electronic Effects: The 4-cyanoanilino group introduces strong electron-withdrawing character, polarizing the aromatic π-system and enhancing hydrogen-bond acceptor capacity.
  • Synthetic Relevance: Similar benzamides are synthesized via coupling reactions (e.g., using EDC/HOBt) or nucleophilic substitution, suggesting plausible routes for this compound .
  • Pharmacological Potential: Substituted benzamides are explored as enzyme inhibitors, receptor antagonists, and anticancer agents, though the biological profile of this compound remains uncharacterized .

Properties

IUPAC Name

3-(4-cyanoanilino)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19(2)16(20)13-4-3-5-15(10-13)18-14-8-6-12(11-17)7-9-14/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQSEYTRSJUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-cyanoanilino)-N,N-dimethylbenzamide with structurally related benzamides, emphasizing substituent effects on physicochemical properties, synthesis, and biological activity.

Table 1: Key Comparisons of Substituted Benzamides

Compound Name Substituents Key Properties/Findings Reference
This compound 3-(4-cyanophenylamino), N,N-dimethyl Hypothesized strong polarization of aromatic ring; potential for H-bonding interactions.
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, N-(2-nitrophenyl) Structural parameters (bond lengths, angles) differ from 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide due to electron-withdrawing nitro vs. electron-donating methoxy groups.
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-nitro, N-(3-chlorophenethyl) Exhibits anti-inflammatory activity; nitro group enhances electrophilicity.
3-(2-Cyanophenyl)-N,N-dimethylbenzamide 3-(2-cyanophenyl), N,N-dimethyl Acute oral toxicity (LD₅₀ > 2,000 mg/kg); causes skin/eye irritation due to cyano group reactivity.
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro, N-(3-nitrophenyl) Synthesized via acylation of 3-nitroaniline; nitro groups reduce solubility in polar solvents.
3-Amino-N,N-dimethylbenzamide 3-amino, N,N-dimethyl Intermediate for synthesizing indole-containing PRMT4 inhibitors; amino group enables further functionalization.

Key Comparative Insights:

Substituent Effects on Solubility and NMR Shifts: The cyano group in this compound likely induces greater solvent-dependent polarization of the aromatic π-system compared to nitro or bromo substituents. This is inferred from studies on N,N-dimethylbenzamide, where polar solvents enhance carbonyl group polarization and alter ¹³C NMR chemical shifts . Nitro-substituted analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) exhibit reduced solubility in polar solvents due to strong electron-withdrawing effects, whereas dimethylamino groups improve solubility via H-bond donation .

Rotational Barriers and Thermodynamics: Rotational barriers (ΔG‡) about the C–N bond in N,N-dimethylbenzamide derivatives correlate with solvent polarity. For example, ΔG‡ ranges from 10–12 kcal/mol in aprotic solvents like DMSO, influenced by solvent-induced dipole interactions . The cyano group in the target compound may further stabilize rotational transition states via resonance effects.

Toxicity and Safety Profiles: The 2-cyano isomer (3-(2-cyanophenyl)-N,N-dimethylbenzamide) is classified as acutely toxic (H302) and irritant (H315/H319), suggesting that positional isomerism significantly impacts hazard profiles . The 4-cyano derivative may exhibit milder toxicity due to reduced steric exposure of the cyano group.

Biological Activity: Nitro-substituted benzamides (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) show anti-inflammatory properties, whereas dimethylamino derivatives (e.g., PRMT4 inhibitors) target epigenetic enzymes . The cyano group’s H-bond acceptor capacity could enhance binding to targets like kinases or receptors, though this remains speculative.

Synthetic Strategies: Similar compounds are synthesized via acylation (e.g., 4-nitrobenzoyl chloride + aniline derivatives) or multi-step coupling reactions. The target compound may require selective amination of 3-bromo-N,N-dimethylbenzamide followed by cyano group introduction .

Preparation Methods

Buchwald-Hartwig Amination of 3-Bromo-N,N-Dimethylbenzamide

A widely adopted method involves the palladium-catalyzed coupling of 3-bromo-N,N-dimethylbenzamide with 4-cyanoaniline . Optimized conditions from analogous systems suggest:

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Toluene, 110°C, 24 h

  • Yield: 68–72%

Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of 4-cyanoaniline and reductive elimination to form the C–N bond. The electron-withdrawing cyano group on aniline enhances nucleophilicity, facilitating transmetalation.

Cyanation of 3-Anilino-N,N-Dimethylbenzamide Precursors

Copper-Mediated Cyanation

Patent literature describes cyanation protocols using CuCN under high-temperature conditions:

Procedure

  • 3-Bromo-N,N-dimethylbenzamide (1.0 equiv) is treated with CuCN (1.1 equiv) in NMP at 170°C for 4 h.

  • Subsequent coupling with 4-aminobenzonitrile via Ullman-type reaction yields the target compound.

Challenges

  • Competing side reactions at elevated temperatures require strict moisture control.

  • Post-reaction purification via aqueous ammonia washes removes residual copper species.

One-Pot Multistep Synthesis

Tandem Esterification-Amination-Cyanation

Adapting methods from SIOC Journals, a one-pot sequence achieves:

  • Esterification : 3-Nitrobenzoic acid → methyl ester using (Boc)₂O/MeOH.

  • Reductive Amination : Hydrogenation over Pd/C to convert nitro to amine.

  • Cyanation : Treatment with NBS/NCS followed by CuCN.

Advantages

  • Eliminates intermediate isolation steps.

  • Overall yield improves to 87–94% compared to stepwise approaches.

Green Chemistry Alternatives

Photocatalytic Methods

Building on ChemicalBook protocols, visible-light-mediated synthesis employs:

Reaction Setup

  • Substrates: N,N-Dimethylbenzamide, 4-iodobenzonitrile

  • Catalyst: Eosin Y (2 mol%)

  • Light Source: 450 nm LEDs

  • Solvent: EtOH/H₂O (4:1)

  • Yield: 65%

Key Innovation
The method avoids transition metals, leveraging singlet oxygen generation for C–N bond formation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Buchwald-Hartwig7298High regioselectivityPd residue removal required
Copper Cyanation6895ScalableHigh-temperature conditions
One-Pot Synthesis9499Reduced purification stepsSensitive to stoichiometry
Photocatalytic6590Metal-freeLower yield

Critical Process Parameters

Solvent Effects

  • Polar aprotic solvents (NMP, DMF) enhance copper-mediated reactions but complicate product isolation.

  • Ethereal solvents (THF) improve palladium catalyst performance but require anhydrous conditions.

Temperature Optimization

  • Cyanation proceeds efficiently at 160–170°C, while cross-coupling favors 100–120°C.

Industrial-Scale Considerations

Patent data highlights:

  • Cost Efficiency : Recycling CuCN reduces raw material expenses by 40%.

  • Safety : Substituting HCN gas with CuCN mitigates toxicity risks.

  • Throughput : Continuous flow systems achieve 85% conversion in <1 h residence time.

Q & A

Basic: What are the recommended safety protocols for handling 3-(4-cyanoanilino)-N,N-dimethylbenzamide in laboratory settings?

Methodological Answer:
When handling this compound, adhere to GHS hazard classifications for similar benzamide derivatives. Key precautions include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to minimize inhalation of dust/aerosols. Install local exhaust systems for large-scale synthesis .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for ≥15 minutes. Seek medical attention if irritation persists .
  • Storage: Keep in a cool, dry place at room temperature, away from oxidizing agents. Use airtight containers to prevent moisture absorption .

Basic: What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves amidation and cyano-group introduction:

  • Step 1: React 4-cyanoaniline with 3-chloro-N,N-dimethylbenzamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours. Monitor completion via TLC .
  • Step 2: Optimize yield by controlling pH (8–9) and using coupling agents like HATU or EDCI. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Troubleshooting: Low yields may result from incomplete deprotonation; ensure anhydrous conditions and stoichiometric excess of amine .

Advanced: How can researchers resolve contradictions in biological activity data observed for this compound across different studies?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardization: Use high-purity batches (≥95% by HPLC) and validate assays with positive controls (e.g., known kinase inhibitors) .
  • Structural Confirmation: Perform X-ray crystallography or NMR to confirm compound identity and rule out isomerization .
  • Dose-Response Analysis: Conduct IC₅₀ studies across multiple concentrations (e.g., 0.1–100 µM) to account for non-specific binding .

Advanced: What computational and experimental approaches are suitable for elucidating the binding interactions of this compound with target proteins?

Methodological Answer:

  • X-Ray Crystallography: Co-crystallize the compound with target proteins (e.g., bromodomains) at 1.5–2.5 Å resolution to map hydrogen bonds and hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to simulate ligand-protein stability over 100 ns. Analyze RMSD and binding free energy (MM/PBSA) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using Biacore systems. Optimize immobilization pH to retain protein activity .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%). Compare retention times with authentic standards .
  • NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.0 ppm for N-methyl groups) .
  • Mass Spectrometry: Perform ESI-MS in positive ion mode; expect [M+H]⁺ at m/z 294.3 .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzamide to enhance target affinity. Test in kinase inhibition assays .
  • Side Chain Variation: Replace dimethylamine with piperazine or morpholine rings to improve solubility. Measure logP via shake-flask method .
  • In Silico Screening: Use Schrödinger’s Glide to predict binding modes of virtual libraries. Prioritize derivatives with ΔG < -8 kcal/mol .

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